3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione
Description
Properties
IUPAC Name |
3,6-bis(4-methoxyphenyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-13-7-3-11(4-8-13)15-17(21)20-16(18(22)19-15)12-5-9-14(24-2)10-6-12/h3-10,15-16H,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGLQYYQYWBZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 342.35 g/mol
The compound features a piperazine core with two methoxyphenyl substituents at the 3 and 6 positions, contributing to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine-2,5-dione exhibit significant anticancer properties. A notable study evaluated a series of 3,6-diunsaturated 2,5-DKPs against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated that certain derivatives had IC values ranging from 0.7 to 8.9 μM, suggesting moderate to good anticancer efficacy .
Case Study: Anticancer Efficacy
A specific derivative of this compound was tested for its ability to induce apoptosis in cancer cells. The compound was found to significantly increase the levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. This suggests a mechanism by which the compound may promote programmed cell death in cancerous cells .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. A study focused on related compounds showed that they could mitigate oxidative stress by stabilizing mitochondrial membrane potential and reducing reactive oxygen species (ROS) production through the IL-6/Nrf2 signaling pathway .
The antioxidative mechanism involves:
- Decreased ROS Production : The compound reduces oxidative damage induced by agents like HO.
- Cell Survival Promotion : By activating the Nrf2 pathway, it enhances cellular defense mechanisms against oxidative stress.
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
| Activity | Mechanism | IC Value | Cell Line |
|---|---|---|---|
| Anticancer | Induces apoptosis via Bax and caspase-3 upregulation | 0.7 - 8.9 μM | A549, HeLa |
| Antioxidant | Reduces ROS; stabilizes mitochondrial membrane | Not specified | HepG2 |
Scientific Research Applications
Antioxidative Properties
Recent studies have highlighted the antioxidative capabilities of 3,6-bis(4-methoxyphenyl)piperazine-2,5-dione derivatives. A series of novel derivatives were synthesized and evaluated for their ability to combat oxidative stress induced by hydrogen peroxide (H₂O₂). These compounds demonstrated significant protective effects on neuronal cells (SH-SY5Y) against oxidative damage, which is crucial in the context of neurodegenerative diseases.
Anticancer Activity
The anticancer potential of this compound has been extensively investigated. A study synthesized various derivatives and tested them against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Some derivatives exhibited promising IC₅₀ values ranging from 0.7 to 8.9 μM, indicating moderate to good anticancer activity .
Key Findings
- Compound Efficacy : Among the synthesized compounds, certain derivatives showed high inhibitory activity against cancer cell proliferation.
- Structure-Activity Relationship : The presence of specific functional groups at the 3 and 6 positions of the piperazine ring significantly influenced anticancer potency .
Antiviral Activity
The antiviral properties of piperazine-2,5-dione derivatives have also been explored. In vitro studies demonstrated that these compounds could provide moderate protection against viruses such as HIV-1 and other selected pathogens .
Research Insights
- Mechanistic Studies : The antiviral mechanisms are believed to involve interference with viral replication processes.
- Potential Applications : Given their effectiveness against multiple viral strains, these compounds could serve as a basis for developing new antiviral therapies.
Synthesis and Formulation Strategies
The synthesis of this compound involves cyclocondensation methods that utilize various catalysts and solvents to enhance yield and purity. Recent advancements in formulation strategies have focused on improving bioavailability through innovative delivery systems such as niosomes or chitosan encapsulation techniques .
Synthesis Overview
- Catalysts Used : Sulfuric acid and phosphoric acid have been identified as effective catalysts for synthesizing these compounds.
- Solvent Systems : Organic solvents like dimethylacetamide and N-methyl-2-pyrrolidone are commonly employed to facilitate reactions.
Future Directions in Research
The ongoing research into this compound suggests several avenues for future exploration:
- Expanded Biological Testing : Further investigations into its effects on different cancer types and viral infections.
- Enhanced Delivery Mechanisms : Development of advanced drug delivery systems to improve pharmacokinetic profiles.
- Combination Therapies : Exploring synergistic effects when combined with existing therapeutics in treating complex diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione and related DKPs:
Key Research Findings
Substituent Effects on Bioactivity: Arylidene vs. Methoxyphenyl: XR334, featuring arylidene groups, exhibits anticancer activity but requires formulation due to low solubility . The methoxyphenyl groups in the target compound may offer improved stability and moderate solubility compared to non-substituted phenyl derivatives like Piperazine B . Imidazole Derivatives: Phenylahistin and plinabulin demonstrate enhanced anticancer activity due to imidazole-mediated internal hydrogen bonding, which reduces intermolecular interactions and increases membrane permeability. The methoxyphenyl groups in the target compound lack this heterocyclic feature, suggesting distinct binding mechanisms .
Solubility and Formulation: Compounds with hydrophilic groups (e.g., DKP 2’s hydroxybenzyl) exhibit better aqueous solubility but reduced membrane permeability. Niosomal/chitosan formulations () could enhance the target compound’s blood-brain barrier penetration, similar to strategies used for other DKPs .
Antifungal vs. Anticancer Activity :
- DKP 2 (3,6-bis(4-hydroxybenzyl)) shows antifungal properties, while phenyl-substituted DKPs like Piperazine B and the target compound are more associated with anticancer activity. This highlights how substituent polarity and hydrogen-bonding capacity dictate target specificity .
Q & A
Q. What are the established synthetic routes for 3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione, and what experimental parameters influence yield and purity?
Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted phenyl precursors and piperazine-2,5-dione derivatives. Key steps include:
- Precursor activation : Use of aldehydes or ketones (e.g., 4-methoxybenzaldehyde) with reducing agents to generate intermediates like indole-3-carbinol .
- Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol at 80°C) to form the piperazine-2,5-dione core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Parameters :
- Stoichiometry : Excess aldehyde (1.2–1.5 eq.) improves cyclization efficiency.
- Catalyst : Lewis acids (e.g., ZnCl₂) enhance reaction rates but may introduce metal contaminants.
- Temperature : Higher temperatures (>100°C) risk decomposition of methoxy groups .
Table 1 : Representative Synthetic Conditions
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Aldehyde condensation | 65–75 | 95 | |
| Reductive amination | 50–60 | 90 |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray diffraction (XRD) : Resolve crystal packing and stereochemistry. For example, piperazinedione derivatives exhibit planar amide bonds and chair conformations in the piperazine ring .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 356.16 (calculated for C₁₈H₁₈N₂O₄) .
Note : For chiral variants (e.g., (3S,6S)-isomers), circular dichroism (CD) or chiral HPLC is required to confirm enantiopurity .
Q. What are the stability considerations for this compound under laboratory storage and reaction conditions?
Methodological Answer:
- Thermal stability : Decomposes above 200°C, releasing CO and NOₓ gases. Avoid prolonged heating in open systems .
- Light sensitivity : Methoxy groups are prone to photooxidation. Store in amber vials under inert gas (N₂/Ar) .
- Hydrolysis : Susceptible to base-mediated ring opening. Use anhydrous solvents (e.g., THF, DMF) for reactions .
Recommended Storage : –20°C in sealed vials with desiccants (silica gel).
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic substitutions?
Methodological Answer:
- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites. The carbonyl carbons (C2/C5) are electrophilic, while the methoxy oxygens act as weak nucleophiles .
- Isotopic labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways via LC-MS .
- Kinetic studies : Monitor reaction progress using in situ IR spectroscopy (e.g., C=O stretch at 1700 cm⁻¹) .
Table 2 : Reactivity Trends
| Reaction Type | Site | Activation Energy (kJ/mol) |
|---|---|---|
| Nucleophilic addition | C2/C5 | 85–90 |
| Electrophilic aromatic | Phenyl rings | 110–120 |
Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hr) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Dose-response validation : Replicate studies with ≥3 biological replicates and orthogonal assays (e.g., fluorescence vs. luminescence) .
Case Study : Discrepancies in opioid receptor binding (μ vs. κ subtypes) were resolved by comparing radioligand displacement assays with molecular docking simulations .
Q. What strategies optimize solubility for in vitro bioactivity studies without structural modification?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin-based encapsulation .
- pH adjustment : The compound’s pKa (~4.2 for amide protons) allows solubility enhancement in mildly acidic buffers (pH 5.5–6.0) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in cell media .
Q. How can computational methods predict structure-activity relationships (SAR) for novel derivatives?
Methodological Answer:
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Random forest algorithms show high accuracy (R² > 0.85) for predicting cytotoxicity .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) over 100 ns trajectories to identify key binding residues .
- Fragment-based design : Replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
